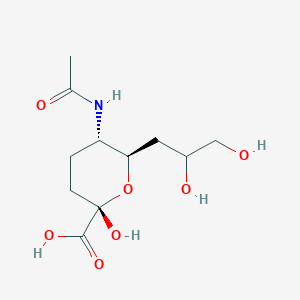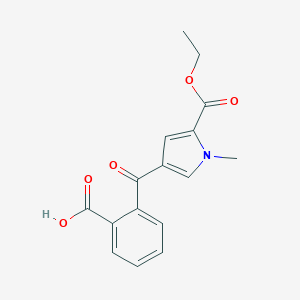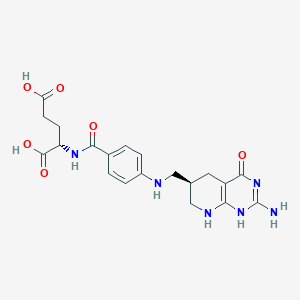
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-
Descripción general
Descripción
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- is an organic compound with the molecular formula C17H35BSi and a molecular weight of 278.36 g/mol . This compound is characterized by the presence of a butene backbone, a cyclohexyl group, a diethylboryl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- involves several steps. One common method includes the reaction of 1-butene with cyclohexylborane, followed by the addition of diethylborane and trimethylsilyl chloride. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alkanes or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.
Medicine: Research into boron-containing compounds has shown potential in drug development, particularly in the design of boron-based pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylboryl group can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity and function. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparación Con Compuestos Similares
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- can be compared with other similar compounds, such as:
1-Butene, 1-cyclohexyl-2-boryl-1-trimethylsilyl-, (E)-: This compound lacks the diethyl groups on the boron atom, which may affect its reactivity and stability.
1-Butene, 1-cyclohexyl-2-diethylboryl-1-methylsilyl-, (E)-: The presence of a methyl group instead of a trimethylsilyl group can influence the compound’s lipophilicity and interaction with biological targets.
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (Z)-: The (Z)-isomer has a different spatial arrangement of groups, which can affect its chemical and biological properties.
These comparisons highlight the uniqueness of 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- in terms of its structure and reactivity.
Propiedades
IUPAC Name |
[(E)-1-cyclohexyl-2-diethylboranylbut-1-enyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35BSi/c1-7-16(18(8-2)9-3)17(19(4,5)6)15-13-11-10-12-14-15/h15H,7-14H2,1-6H3/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYYYQFMZDYKV-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C(=C(C1CCCCC1)[Si](C)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CC)(CC)/C(=C(/C1CCCCC1)\[Si](C)(C)C)/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35BSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)







![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
